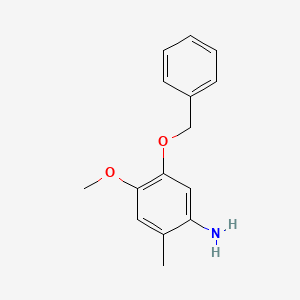

5-(Benzyloxy)-4-methoxy-2-methylaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H17NO2 |

|---|---|

Molecular Weight |

243.30 g/mol |

IUPAC Name |

4-methoxy-2-methyl-5-phenylmethoxyaniline |

InChI |

InChI=1S/C15H17NO2/c1-11-8-14(17-2)15(9-13(11)16)18-10-12-6-4-3-5-7-12/h3-9H,10,16H2,1-2H3 |

InChI Key |

WTVCSRKZOAQZTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1N)OCC2=CC=CC=C2)OC |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 5 Benzyloxy 4 Methoxy 2 Methylaniline

Elucidation of Reaction Pathways for Functional Group Transformations

The reactivity of 5-(benzyloxy)-4-methoxy-2-methylaniline is dictated by the interplay of its electron-donating groups—the amino, methoxy (B1213986), and benzyloxy moieties—and the steric influence of the methyl group. These substituents govern the pathways of several important classes of reactions.

Amination Mechanisms (e.g., Buchwald-Hartwig, Ullmann-type Couplings)

While this compound itself is an amine, it can participate as a coupling partner in N-arylation reactions, or its derivatives could be synthesized via such methods. The mechanisms of these C-N bond-forming reactions are of significant interest.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds. The generally accepted mechanism proceeds through a catalytic cycle involving a Pd(0) species. organic-chemistry.org The cycle is initiated by the oxidative addition of an aryl halide to the Pd(0) complex. This is followed by the coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which yields the desired N-aryl product and regenerates the Pd(0) catalyst. organic-chemistry.org

For a hypothetical Buchwald-Hartwig reaction involving a derivative of this compound, the electronic nature of the substituents would play a key role. The electron-donating benzyloxy and methoxy groups would increase the electron density on the aromatic ring, potentially influencing the rate of oxidative addition if the aniline (B41778) derivative were halogenated. Conversely, when used as the amine coupling partner, the nucleophilicity of the nitrogen atom is enhanced by these same groups.

Ullmann-type Couplings: These copper-catalyzed reactions represent an older but still relevant method for C-N bond formation. The classical Ullmann condensation typically requires harsh reaction conditions. However, modern ligand-assisted protocols have significantly expanded the scope and improved the efficiency of these transformations. The mechanism of the Ullmann reaction is thought to involve the formation of a copper(I) alkoxide or amide, followed by oxidative addition of the aryl halide to the copper center. Subsequent reductive elimination affords the coupled product. The presence of ligands facilitates these steps and stabilizes the copper intermediates.

Ether Cleavage and Formation Mechanisms (e.g., Benzyl (B1604629) Ether Cleavage)

The benzyloxy group in this compound serves as a common protecting group for the phenolic oxygen. Its selective cleavage is a critical step in many synthetic sequences.

Benzyl Ether Cleavage: The most common method for the cleavage of benzyl ethers is catalytic hydrogenation. This reaction proceeds via the addition of hydrogen across the carbon-oxygen bond, catalyzed by a transition metal such as palladium on carbon (Pd/C). The process, known as hydrogenolysis, results in the formation of the corresponding phenol (B47542) and toluene (B28343). colab.wsrsc.org The reaction is typically clean and high-yielding.

Alternative methods for benzyl ether cleavage include the use of strong acids, though this is often limited by the presence of other acid-sensitive functional groups. Oxidative cleavage, for instance with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), is also possible, particularly for p-methoxybenzyl ethers which are more electron-rich. researchgate.net

The formation of the benzyl ether, conversely, is typically achieved through a Williamson ether synthesis, which proceeds via an SN2 mechanism. In this reaction, the corresponding phenol is deprotonated with a base to form a phenoxide, which then acts as a nucleophile, attacking benzyl bromide or a related benzyl halide. rsc.org

Electrophilic and Nucleophilic Aromatic Substitution Mechanisms

The substituted benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution and can also undergo nucleophilic aromatic substitution under specific conditions.

Electrophilic Aromatic Substitution (EAS): The amino, methoxy, and benzyloxy groups are all ortho-, para-directing and activating groups in electrophilic aromatic substitution reactions. nih.gov The regiochemical outcome of an EAS reaction on this substrate would be determined by the combined directing effects of these groups and the steric hindrance imposed by the methyl group. The general mechanism for EAS involves the attack of the electron-rich aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. nih.gov Subsequent deprotonation by a weak base restores the aromaticity of the ring.

Nucleophilic Aromatic Substitution (SNAr): While less common for such an electron-rich system, nucleophilic aromatic substitution can occur if a suitable leaving group is present on the ring and the ring is sufficiently activated by strong electron-withdrawing groups. The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. researchgate.net A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. For a derivative of this compound to undergo SNAr, it would typically require the presence of a potent electron-withdrawing group, such as a nitro group, in a position ortho or para to a good leaving group like a halide.

Kinetic Studies of Key Synthetic Transformations and Derivatizations

Detailed kinetic studies on reactions specifically involving this compound are not widely available in the public domain. However, general principles of chemical kinetics can be applied to understand how the structure of this molecule would influence reaction rates.

For instance, in a hypothetical Buchwald-Hartwig amination, the rate of reaction would be dependent on the concentration of the catalyst, the aryl halide, the amine, and the base. The electronic properties of the ligands on the palladium catalyst also play a critical role in modulating the rates of the oxidative addition and reductive elimination steps.

In the case of benzyl ether cleavage by catalytic hydrogenation, the reaction rate is influenced by factors such as the catalyst loading, hydrogen pressure, temperature, and the solvent. The presence of the other functional groups on the aromatic ring of this compound could potentially influence the rate of this reaction by affecting the adsorption of the molecule onto the catalyst surface.

Stereochemical Outcomes and Control in Chiral Reactions of the Compound (if applicable)

As this compound is an achiral molecule, discussions of stereochemical outcomes are only relevant in the context of its reactions with chiral reagents or catalysts to produce chiral products. There is currently a lack of published research detailing stereoselective reactions specifically involving this compound.

However, in a broader context, related aniline derivatives can participate in asymmetric transformations. For example, if a derivative of this compound were to be used in an asymmetric C-N coupling reaction, the stereochemical outcome would be determined by the chiral ligand employed on the metal catalyst. The enantioselectivity of the reaction would depend on the ability of the chiral ligand to create a chiral environment around the metal center, thereby differentiating between the two enantiotopic faces of the prochiral substrate.

Derivatization Strategies and Analogue Synthesis Based on 5 Benzyloxy 4 Methoxy 2 Methylaniline

Synthesis of Functionalized Derivatives via Aromatic Substitutions

The electron-donating nature of the amino, methoxy (B1213986), and benzyloxy substituents enhances the nucleophilicity of the aromatic ring, making it susceptible to attack by various electrophiles.

Electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation introduce key functional groups onto the benzene (B151609) ring, significantly altering the electronic and steric properties of the parent molecule.

Halogenation: The reaction of 5-(benzyloxy)-4-methoxy-2-methylaniline with electrophilic halogenating agents (e.g., Br₂, Cl₂, I₂) is expected to proceed readily. The primary site of substitution will be the position ortho to the strongly activating amino group, namely the C-6 position. Mild reaction conditions are typically sufficient for these transformations.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is a fundamental transformation. However, the direct nitration of anilines with strong acids like nitric acid can lead to oxidation and the formation of undesired byproducts. google.com Therefore, a common strategy involves the initial protection of the amino group via acylation (e.g., forming an acetamide). This N-acetyl derivative can then be nitrated, with the nitro group directed to the position ortho to the activating amide group (C-6). Subsequent hydrolysis of the amide restores the primary amine, yielding the nitrated aniline (B41778) derivative. The nitration of substituted anisoles and methylanisoles often results in a mixture of products, with substitution occurring at positions activated by the methoxy and methyl groups. rsc.org

Sulfonation: Sulfonation introduces the sulfonic acid group (-SO₃H). Similar to nitration, direct sulfonation of the reactive aniline can be complex. The reaction is typically performed using fuming sulfuric acid. The resulting 4-amino-5-methoxy-2-methylbenzenesulfonic acid derivatives are useful intermediates in the synthesis of dyes and pharmaceuticals. bldpharm.com

Table 1: Aromatic Substitution Reactions

| Reaction | Reagent(s) | Expected Major Product |

|---|---|---|

| Bromination | Br₂ in Acetic Acid | 6-Bromo-5-(benzyloxy)-4-methoxy-2-methylaniline |

| Nitration (via amide) | 1. Acetic Anhydride2. HNO₃/H₂SO₄3. H₃O⁺, heat | 6-Nitro-5-(benzyloxy)-4-methoxy-2-methylaniline |

Introducing carbonyl functionalities onto the aromatic ring provides synthetic handles for further elaboration.

Formylation: The Vilsmeier-Haack reaction (using phosphoryl chloride and a substituted formamide (B127407) like DMF) is a classic method for formylating electron-rich aromatic rings. This reaction would introduce a formyl group (-CHO) at the C-6 position, yielding 6-formyl-5-(benzyloxy)-4-methoxy-2-methylaniline.

Acylation: Friedel-Crafts acylation, which introduces an acyl group (-COR), is another key C-C bond-forming reaction. Similar to nitration, the strong complexation of the Lewis acid catalyst (e.g., AlCl₃) with the amino group deactivates the ring. Therefore, protection of the amine is typically required before proceeding with acylation.

Transformations Involving the Amino Group

The primary amino group of this compound is a nucleophilic center that readily participates in a variety of reactions, leading to the formation of amides, sulfonamides, ureas, thioureas, and diazo compounds.

Amidation: The amino group reacts smoothly with acyl chlorides or anhydrides to form stable amides. This reaction is often used as a protective strategy for the amine, but the resulting amides themselves are an important class of compounds with diverse biological activities.

Sulfonamidation: Reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of a base yields sulfonamides. Sulfonamides are a cornerstone of many therapeutic agents.

Table 2: Amidation and Sulfonamidation Reactions

| Reagent | Product Class | Resulting Functional Group |

|---|---|---|

| Acetyl Chloride | Amide | -NH-CO-CH₃ |

| Benzoyl Chloride | Amide | -NH-CO-Ph |

Urea (B33335) Synthesis: Ureas are readily synthesized by reacting the primary amine with an isocyanate (R-N=C=O). The urea functionality is a key pharmacophore in medicinal chemistry, capable of forming multiple hydrogen bonds with biological targets. nih.gov The reaction proceeds by the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate.

Thiourea (B124793) Synthesis: Similarly, reaction with an isothiocyanate (R-N=C=S) yields the corresponding thiourea derivative. rdd.edu.iqfarmaciajournal.com This is a straightforward and high-yielding reaction, often accomplished by mixing the amine and isothiocyanate in a suitable solvent like ethanol (B145695) or DMF. rdd.edu.iqfarmaciajournal.comuobaghdad.edu.iq Thiourea derivatives are investigated for a wide range of biological activities. farmaciajournal.com

The conversion of the primary aromatic amine to a diazonium salt is one of the most powerful transformations in aromatic chemistry, opening pathways to a vast number of derivatives. masterorganicchemistry.com

Diazotization: At low temperatures (0–5 °C), the amino group reacts with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl, to form a diazonium salt. libretexts.org The resulting 5-(benzyloxy)-4-methoxy-2-methyldiazenium chloride is a highly versatile intermediate.

Subsequent Reactions: The diazonium group (-N₂⁺) is an excellent leaving group (releasing N₂ gas) and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer and related reactions. masterorganicchemistry.com These include substitution by halides (Cl, Br, CN using copper(I) salts), iodide (using KI), fluoride (B91410) (Schiemann reaction using HBF₄), and a hydroxyl group (by warming in water). masterorganicchemistry.comlibretexts.orgchemguide.co.uk

Azo Coupling: The diazonium ion also acts as a weak electrophile and can react with electron-rich aromatic compounds, such as phenols and other anilines, in azo coupling reactions. chemguide.co.uklibretexts.org This reaction retains the two nitrogen atoms, forming an azo bridge (-N=N-) that links two aromatic rings. The resulting azo compounds are often intensely colored and form the basis of many commercial dyes. chemguide.co.ukekb.eg

Table 3: Reactions of the Derived Diazonium Salt

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Sandmeyer | CuCl / HCl | 1-(Benzyloxy)-5-chloro-2-methoxy-4-methylbenzene |

| Sandmeyer | CuBr / HBr | 5-Bromo-1-(benzyloxy)-2-methoxy-4-methylbenzene |

| Sandmeyer | CuCN / KCN | 4-(Benzyloxy)-5-methoxy-2-methylbenzonitrile |

| Hydrolysis | H₂O, warm | 5-(Benzyloxy)-4-methoxy-2-methylphenol |

Modification of the Benzyloxy and Methoxy Ether Moieties

The benzyloxy and methoxy groups on the aromatic ring are key determinants of the molecule's electronic and steric properties. Modification at these positions can be achieved through targeted chemical reactions that exploit the distinct nature of the benzyl (B1604629) and methyl ether bonds.

The cleavage of aryl ethers is a fundamental transformation in organic synthesis, allowing for the unmasking of phenol (B47542) functional groups which can then be used for further derivatization. The presence of both a benzyl ether and a methyl ether on the same aromatic ring necessitates chemoselective methods to target one group while leaving the other intact.

The benzyl ether is generally more labile and can be cleaved under conditions that leave the methyl ether untouched. Catalytic hydrogenolysis is a classic and mild method for debenzylation. youtube.com This reaction typically involves treating the substrate with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst, yielding the corresponding phenol and toluene (B28343) as a byproduct. youtube.com This method is highly efficient and clean, proceeding in high yields. youtube.com

Lewis acids offer another powerful tool for ether cleavage. A combination of boron trichloride (B1173362) and dimethyl sulfide (B99878) (BCl₃·SMe₂) is known to efficiently cleave benzyl ethers under mild conditions while tolerating a variety of other functional groups. organic-chemistry.org Research has also demonstrated that magnesium iodide (MgI₂) can be used for the selective debenzylation of aryl benzyl ethers. rsc.org A key finding is that the removal of an O-benzyl group with MgI₂ is easier than that of an O-methyl group, allowing for selective debenzylation on substrates bearing both types of ethers. rsc.org

The cleavage of the more robust aryl methyl ether requires harsher conditions or different reagents. Boron tribromide (BBr₃) is a widely used and potent reagent for demethylating aryl methyl ethers, typically used at or below room temperature. wikipedia.org Other approaches include using aluminum halides like AlCl₃, often in combination with a nucleophilic scavenger such as ethanethiol, to achieve selective demethylation. rsc.org Strong nucleophiles, such as sodium ethanethiolate (EtSNa), can also cleave aryl methyl ethers via an Sₙ2-type attack on the methyl group. youtube.com

Once a selective cleavage has been performed to yield the corresponding phenol (either 5-hydroxy-4-methoxy-2-methylaniline or 4-hydroxy-5-benzyloxy-2-methylaniline), the resulting hydroxyl group can be re-functionalized. Standard protocols like the Williamson ether synthesis can be employed to introduce new alkyl or aryl-alkyl substituents, thereby generating a wide array of analogues with modified alkoxy chains.

Table 1: Selected Reagents for Selective Aryl Ether Cleavage This table summarizes various methods applicable to the cleavage of benzyl and methyl ethers based on studies of analogous compounds.

| Target Ether | Reagent System | Typical Conditions | Selectivity Notes | Reference(s) |

| Benzyl Ether | H₂ / Pd-C | Hydrogen gas, ambient pressure/temp., solvent (e.g., MeOH, EtOAc) | Highly selective for benzyl ethers; compatible with many functional groups but will reduce alkenes/alkynes. | youtube.com |

| Benzyl Ether | BCl₃·SMe₂ | Dichloromethane or ether solvent | Tolerates silyl (B83357) ethers, esters, and other protecting groups. | organic-chemistry.org |

| Benzyl Ether | MgI₂ | Solvent-free, heating | Preferentially cleaves benzyl ethers over methyl ethers. | rsc.org |

| Benzyl Ether | Pd(OAc)₂ / Et₃SiH | CH₂Cl₂, 23°C | Mild conditions compatible with aryl chlorides and alkenes. | thieme-connect.com |

| Methyl Ether | BBr₃ | Dichloromethane, 0°C to room temp. | Powerful but can be unselective without careful control. | wikipedia.org |

| Methyl Ether | AlCl₃ / Ethanethiol | Neat or solvent | Effective for demethylation, especially for hydroxy-benzene compounds. | rsc.org |

| Methyl Ether | Acidic Conc. LiBr | 1.5 M HCl, 110°C | Effective for compounds with one or two methoxy groups. | rsc.org |

| Methyl Ether | Thiolate Anions (e.g., EtSNa) | High temperature (e.g., 165°C), solvent (e.g., DMF) | Strong nucleophilic method, effective for sterically unhindered methyl groups. | youtube.com |

Analogue Synthesis with Modified Alkoxy Substituents

An alternative to post-synthesis modification is the de novo synthesis of analogues with varied alkoxy groups. This approach involves building the substituted aniline from precursor molecules already containing the desired alkoxy substituents. This strategy offers greater flexibility in the types of analogues that can be created.

A representative synthetic pathway for a related, highly substituted aniline, 5-(ethylsulfonyl)-2-methoxyaniline, demonstrates the logic that can be applied to produce analogues of this compound. nih.gov The synthesis starts from a commercially available substituted benzene and proceeds through several steps to build the final molecule. nih.gov By analogy, one could start with different alkoxy-substituted precursors to generate a library of target compounds. For example, replacing the starting material with a molecule containing a different benzyloxy analogue or a longer-chain alkoxy group would lead to the corresponding final aniline derivative after a similar sequence of reactions (e.g., nitration, reduction).

Table 2: Example Synthetic Route to a Substituted 2-Methoxyaniline Analogue This table outlines the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline, serving as a model for the potential synthesis of other substituted aniline analogues. nih.gov

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Purpose of Step |

| 1 | 4-Methoxybenzene-1-sulfonyl chloride | Et₂NH, H₂O, rt | N,N-Diethyl-4-methoxybenzenesulfonamide | Sulfonamide formation |

| 2 | N,N-Diethyl-4-methoxybenzenesulfonamide | HNO₃, H₂SO₄, 0°C | N,N-Diethyl-4-methoxy-3-nitrobenzenesulfonamide | Regioselective nitration of the aromatic ring |

| 3 | N,N-Diethyl-4-methoxy-3-nitrobenzenesulfonamide | EtSH, NaH, DMF, rt | 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene | Introduction of the ethylsulfonyl group |

| 4 | 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene | H₂, 10% Pd/C, EtOH, 34°C | 5-(Ethylsulfonyl)-2-methoxyaniline | Reduction of the nitro group to an amine |

This modular approach allows for the synthesis of a wide variety of analogues by simply changing the starting materials or the reagents used in the intermediate steps, providing a powerful platform for structure-activity relationship studies.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 5 Benzyloxy 4 Methoxy 2 Methylaniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For a molecule such as 5-(Benzyloxy)-4-methoxy-2-methylaniline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its chemical environment, connectivity, and spatial arrangement. researchgate.net

1D (¹H, ¹³C, ¹⁵N) and 2D (COSY, HSQC, HMBC, NOESY) NMR Studies

¹H NMR spectroscopy would provide initial insights into the proton environments within the molecule. The spectrum would be expected to show distinct signals for the aromatic protons on both the aniline (B41778) and benzyl (B1604629) rings, the methylene (B1212753) protons of the benzyloxy group, and the methyl and methoxy (B1213986) protons. The chemical shifts (δ) and coupling constants (J) would reveal the electronic environment and neighboring protons for each signal.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal, allowing for the identification of aromatic, aliphatic, and quaternary carbons.

¹⁵N NMR spectroscopy , although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, could offer direct information about the electronic environment of the nitrogen atom in the aniline group.

2D NMR techniques are crucial for assembling the complete molecular structure:

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the same spin system, such as those on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) is essential for identifying long-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in connecting the different fragments of the molecule, for instance, by showing correlations between the benzylic protons and the carbons of the aniline ring, or between the methoxy protons and the corresponding aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is particularly useful for determining the conformation of the molecule, for example, the relative orientation of the benzyloxy group with respect to the aniline ring.

A hypothetical ¹H and ¹³C NMR data table for this compound, based on known values for similar structures, is presented below.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1-NH₂ | ~3.5-4.5 (br s) | - |

| 2-CH₃ | ~2.1-2.3 (s) | ~17-20 |

| 3-H | ~6.5-6.7 (s) | ~110-115 |

| 4-OCH₃ | ~3.8-3.9 (s) | ~55-57 |

| 5-O-CH₂-Ph | ~5.0-5.2 (s) | ~70-72 |

| 6-H | ~6.7-6.9 (s) | ~115-120 |

| Benzyl-H (ortho) | ~7.3-7.5 (m) | ~127-129 |

| Benzyl-H (meta) | ~7.3-7.5 (m) | ~128-130 |

| Benzyl-H (para) | ~7.2-7.4 (m) | ~127-128 |

| Benzyl-C (ipso) | - | ~136-138 |

| C-1 | - | ~140-145 |

| C-2 | - | ~120-125 |

| C-3 | - | ~110-115 |

| C-4 | - | ~145-150 |

| C-5 | - | ~148-152 |

| C-6 | - | ~115-120 |

| Note: These are predicted values and may vary in an actual experimental setting. |

Advanced Techniques: DOSY, Relaxation Time Measurements for Conformational and Diffusion Analysis

Diffusion-Ordered Spectroscopy (DOSY) is a powerful technique that separates NMR signals of different species in a mixture based on their diffusion coefficients. For a pure sample of this compound, DOSY would show all proton signals aligned at the same diffusion coefficient, confirming the presence of a single molecular entity. In studies of its derivatives or reaction mixtures, DOSY could be used to identify different components without the need for physical separation.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental composition, confirming the molecular formula C₁₅H₁₇NO₂.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of the molecular ion (or a specific fragment ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragmentation pattern provides valuable information about the connectivity of the molecule. For this compound, key fragmentation pathways would likely involve the cleavage of the benzylic ether bond and losses of the methyl and methoxy groups.

A table of expected major fragments in the mass spectrum is provided below.

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 243 | [M]⁺ (Molecular ion) |

| 152 | [M - C₇H₇]⁺ (Loss of benzyl group) |

| 137 | [M - C₇H₇ - CH₃]⁺ (Loss of benzyl and methyl groups) |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study its conformational properties.

Infrared (IR) spectroscopy would show characteristic absorption bands for the various functional groups in this compound. Key expected vibrational frequencies include:

N-H stretching vibrations of the primary amine group (around 3300-3500 cm⁻¹).

C-H stretching vibrations of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹).

C=C stretching vibrations of the aromatic rings (around 1500-1600 cm⁻¹).

C-O stretching vibrations of the ether linkages (around 1000-1300 cm⁻¹).

N-H bending vibrations (around 1600 cm⁻¹).

Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for observing non-polar bonds. The symmetric vibrations of the aromatic rings would be expected to produce strong signals in the Raman spectrum.

The combination of IR and Raman spectroscopy can provide a more complete vibrational profile of the molecule, aiding in its structural confirmation.

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (amine) | 3300-3500 | 3300-3500 |

| C-H Stretch (aromatic) | 3000-3100 | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-3000 | 2850-3000 |

| C=C Stretch (aromatic) | 1500-1600 | 1500-1600 |

| C-O Stretch (ether) | 1000-1300 | 1000-1300 |

| N-H Bend (amine) | 1580-1650 | - |

X-ray Crystallography for Solid-State Molecular Structure Determination

The precise arrangement of atoms within a crystalline solid can be definitively determined through single-crystal X-ray crystallography. This technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is unique to the crystal structure and, through complex mathematical analysis, can be used to generate a three-dimensional model of the molecule. This model provides highly accurate data on bond lengths, bond angles, and torsional angles, offering unparalleled insight into the molecule's conformation in the solid state.

Currently, there is no publicly available literature detailing the single-crystal X-ray diffraction analysis of this compound. The successful application of this technique is contingent upon the ability to grow a single crystal of sufficient size and quality, a process that can be challenging and is dependent on factors such as solvent, temperature, and purity.

Should suitable crystals be obtained, the resulting crystallographic data would be presented in a standardized format, as illustrated in the hypothetical table below. This data would be invaluable for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing and influence the material's bulk properties.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₅H₁₇NO₂ |

| Formula Weight | 243.30 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 98.76 |

| γ (°) | 90 |

| Volume (ų) | 1334.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.210 |

| R-factor | 0.045 |

Chiroptical Spectroscopy for Stereochemical Characterization

While this compound itself is not chiral, the synthesis of chiral derivatives is a plausible avenue for further research, particularly for applications in asymmetric catalysis or medicinal chemistry. Should such chiral derivatives be synthesized, chiroptical spectroscopy would be an indispensable tool for determining their absolute stereochemistry.

Chiroptical techniques, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a chiral molecule with left and right circularly polarized light.

Electronic Circular Dichroism (ECD): This method measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the spatial arrangement of atoms and chromophores around the stereocenter. By comparing the experimental ECD spectrum to that predicted by quantum chemical calculations for a known configuration (e.g., R or S), the absolute configuration of the synthesized molecule can be unambiguously assigned.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting curve is also characteristic of the molecule's stereochemistry and can be used in a similar manner to ECD for configurational assignment.

The application of these techniques would be crucial for characterizing any synthesized chiral derivatives of this compound. As no such derivatives have been reported in the literature, the following table provides a hypothetical example of the type of data that would be obtained and used for stereochemical elucidation.

Hypothetical Chiroptical Data for a Chiral Derivative of this compound

| Technique | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) / Specific Rotation [α] |

| ECD | 280 | +1.2 x 10⁴ |

| ECD | 250 | -2.5 x 10⁴ |

| ORD | 589 (D-line) | +45.6° |

5 Benzyloxy 4 Methoxy 2 Methylaniline As a Versatile Building Block in Complex Molecular Architectures

Utilization in the Synthesis of Diverse Heterocyclic Compounds

The strategic placement of reactive functional groups on the aniline (B41778) ring of 5-(benzyloxy)-4-methoxy-2-methylaniline makes it a prime candidate for the synthesis of a wide array of heterocyclic compounds. The amino group, ortho to a methyl group, is a classic precursor for various annulation reactions to form fused ring systems.

Indole (B1671886) Synthesis: The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, can be envisioned with this compound. Reaction with a suitable ketone or aldehyde under acidic conditions would likely proceed through the corresponding hydrazone, followed by a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement and subsequent cyclization and aromatization to yield a polysubstituted indole. The resulting 5-benzyloxy-6-methoxy-4-methylindole would be a valuable intermediate for further functionalization.

Quinoline (B57606) Synthesis: Several classic methods for quinoline synthesis are applicable. The Combes, Conrad-Limpach, and Friedländer syntheses all utilize aniline precursors. For instance, in a modified Friedländer annulation, condensation of this compound with a β-ketoester in the presence of an acid catalyst could lead to the formation of a highly substituted quinoline ring. The reaction of anilines with β-ketoesters is a well-established route to 4-hydroxyquinolines. organic-chemistry.org

Benzodiazepine (B76468) Synthesis: The condensation of o-phenylenediamines with ketones is a common route to 1,5-benzodiazepines. cam.ac.uk While this compound is not an o-phenylenediamine, its derivatives could be elaborated to participate in similar cyclization reactions. For example, transformation of the methyl group into a second amino functionality would open pathways to benzodiazepine frameworks.

A summary of potential heterocyclic syntheses starting from this compound is presented below:

| Heterocycle | Synthetic Method | Key Reagents | Potential Product |

| Indole | Fischer Indole Synthesis | Ketone/Aldehyde, Acid Catalyst | 5-Benzyloxy-6-methoxy-4-methylindole |

| Quinoline | Friedländer Annulation | β-Ketoester, Acid Catalyst | Substituted 4-Hydroxyquinoline |

| Quinazoline | Niementowski Synthesis | Anthranilic Acid derivative | Substituted Quinazolinone |

| Benzimidazole | Phillips-Ladenburg Synthesis | Carboxylic Acid | Substituted Benzimidazole |

Role in Multi-Step Total Synthesis Endeavors for Natural Products or Synthetic Targets

The highly decorated nature of this compound makes it an attractive starting material or key intermediate in the total synthesis of complex natural products and other synthetic targets. The strategic placement of its functional groups can be exploited to construct intricate molecular architectures.

Streptonigrin (B15502) and Analogs: The antitumor antibiotic streptonigrin features a complex, highly substituted quinoline-5,8-dione core. organic-chemistry.org The synthesis of such structures often relies on the assembly of polysubstituted pyridine (B92270) and quinoline fragments. While no direct use of this compound in a completed total synthesis of streptonigrin has been reported, its substitution pattern is highly relevant to the C- and D-rings of the natural product. A plausible synthetic strategy would involve the elaboration of the aniline into a key fragment that could be coupled with other precursors to construct the tetracyclic core of streptonigrin or its analogs. The benzyloxy group could serve as a protecting group for a phenolic hydroxyl, which is a common feature in many natural products.

Antimycobacterial Agents: The synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines has been shown to yield compounds with promising activity against Mycobacterium tuberculosis. organic-chemistry.org These syntheses often involve the coupling of a substituted aniline with a quinoline precursor. By analogy, this compound could be utilized to generate novel aminoquinoline derivatives with potentially enhanced or modulated biological activity due to the additional substitution on the aniline ring.

The following table outlines a hypothetical application in a total synthesis context:

| Target Class | Key Synthetic Strategy | Role of this compound | Potential Advantage |

| Streptonigrin Analogs | Convergent Synthesis via Suzuki or Stille Coupling | Precursor to a substituted quinoline or pyridine fragment | Introduction of desired substitution pattern early in the synthesis |

| Antimycobacterial Quinolines | Nucleophilic Aromatic Substitution | Nucleophilic component in the formation of an aminoquinoline | Modulation of pharmacokinetic and pharmacodynamic properties |

| Kinase Inhibitors | Construction of privileged scaffolds (e.g., quinazolines) | Building block for the core heterocyclic structure | Fine-tuning of inhibitor-protein interactions |

Integration into Macrocyclic and Supramolecular Frameworks

The structural features of this compound also lend themselves to the construction of larger, more complex architectures such as macrocycles and supramolecular assemblies.

Macrocyclic Synthesis: Macrocyclization reactions often rely on the strategic placement of reactive functional groups at the termini of a linear precursor. nih.gov The amino group of this compound can serve as a nucleophilic handle for a variety of ring-closing reactions. For instance, a linear precursor containing this aniline at one end and an electrophilic group (e.g., an aldehyde, carboxylic acid, or alkyl halide) at the other could undergo an intramolecular cyclization to form a macrocycle. The benzyloxy and methoxy (B1213986) groups would be expected to influence the conformational preferences of the resulting macrocycle.

Supramolecular Assembly: The formation of well-ordered supramolecular structures is driven by non-covalent interactions such as hydrogen bonding and π-π stacking. The aniline moiety of the title compound provides a hydrogen bond donor (the -NH2 group) and a hydrogen bond acceptor (the nitrogen lone pair). The benzyloxy and aromatic rings are capable of participating in π-π stacking interactions. It is plausible that in the solid state or in non-polar solvents, molecules of this compound could self-assemble into ordered structures. For example, N(4)-substituted 2,4-diamino-6-benzyloxy-5-nitrosopyrimidines are known to form extensive supramolecular networks through a combination of hydrogen bonding and π-π stacking. mdpi.com

The potential roles in macrocyclic and supramolecular chemistry are summarized below:

| Application | Key Structural Features Utilized | Driving Interactions | Potential Outcome |

| Macrocycle Synthesis | Amino group as a nucleophile | Covalent bond formation (e.g., amide, imine) | Novel macrocyclic hosts or biologically active conformers |

| Supramolecular Assembly | Amino group, aromatic rings | Hydrogen bonding, π-π stacking | Ordered crystalline materials, liquid crystals, or functional gels |

Future Research Directions and Emerging Paradigms for 5 Benzyloxy 4 Methoxy 2 Methylaniline Research

Exploration of Unconventional Synthetic Pathways and Catalytic Systems

Traditional synthetic routes to highly substituted anilines often rely on multi-step processes involving nitration followed by reduction, which can suffer from issues with regioselectivity and the use of harsh reagents bohrium.com. Future research should prioritize the development of more efficient and sustainable synthetic methodologies.

Hydrogen Transfer Catalysis: One promising avenue is the use of palladium-on-carbon (Pd/C) catalyst systems with a hydrogen donor like ethylene to synthesize substituted anilines directly from cyclohexanone precursors bohrium.comacs.org. Investigating the application of this hydrogen-transfer methodology could provide a novel, non-aerobic pathway to 5-(Benzyloxy)-4-methoxy-2-methylaniline, potentially starting from a correspondingly substituted cyclohexanone. This approach avoids the direct handling of high-pressure hydrogen gas and aggressive reducing agents.

Biocatalysis: The integration of biocatalysis offers a green alternative to conventional chemical synthesis. Chemoenzymatic approaches using immobilized nitroreductase enzymes for the reduction of aromatic nitro compounds are gaining traction nih.gov. Future studies could focus on developing a biocatalytic process for the reduction of the nitro-precursor of this compound. Such systems operate in aqueous media at ambient temperature and pressure, offering high chemoselectivity and reducing the reliance on expensive and toxic heavy metal catalysts nih.gov.

| Catalyst System | Potential Precursor | Key Advantages |

| Pd/C–Ethylene | Substituted Cyclohexanone | Non-aerobic, avoids direct H2 gas, potential for high yield bohrium.comacs.org |

| Immobilized Nitroreductase | 5-(Benzyloxy)-4-methoxy-2-methyl-1-nitrobenzene | Sustainable, high chemoselectivity, mild reaction conditions (aqueous, room temp.) nih.gov |

Development of Advanced Derivatization Strategies for Enhanced Structural Diversity and Complexity

To fully exploit the therapeutic potential of this compound as a scaffold, the development of advanced and versatile derivatization strategies is crucial. The ability to generate large libraries of analogues is essential for structure-activity relationship (SAR) studies and the optimization of lead compounds.

Current synthetic methods often provide limited access to diverse substitution patterns on complex scaffolds, hindering the exploration of chemical space acs.org. Future research should focus on:

Late-Stage Functionalization: Developing novel palladium-catalyzed cross-coupling reactions to introduce a variety of substituents at different positions of the aniline (B41778) ring or the benzyloxy group researchgate.net. This allows for the rapid diversification of a common advanced intermediate.

Heterocycle Formation: Exploring cascade reactions that utilize the aniline's nucleophilicity to construct complex heterocyclic systems. For example, condensation reactions with various electrophiles could yield novel fused-ring structures with unique biological properties.

Isosteric Replacement: Investigating the synthesis of non-aromatic bioisosteres to improve physicochemical and pharmacokinetic properties acs.org. Replacing the aniline core with saturated carbocycles like bicyclo[1.1.1]pentane could enhance the fraction of sp³-hybridized carbons (Fsp³), leading to improved metabolic stability and novel intellectual property acs.org.

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research

The transition from traditional batch synthesis to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing and research. Flow chemistry offers enhanced safety, reproducibility, and the potential for automation, making it ideal for high-throughput synthesis and optimization.

Enhanced Safety and Control: Many reactions used to synthesize and functionalize anilines involve hazardous intermediates (e.g., azides) or highly exothermic processes rsc.org. Continuous flow systems minimize the reaction volume at any given time, significantly improving safety. The precise control over temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize yield and minimize byproducts acs.org.

Automated Synthesis and Derivatization: Integrating flow reactors with automated platforms enables the high-throughput synthesis of compound libraries. For this compound, an automated system could perform a sequence of reactions, such as N-acylation followed by a coupling reaction, with inline purification to rapidly generate a matrix of derivatives for biological screening rsc.org. For instance, the reduction of a nitroaromatic precursor could be performed in a packed-bed reactor containing a Pd/C catalyst, followed by an in-line extraction and subsequent derivatization step in a second reactor module acs.org.

Advanced In Silico Approaches for Predictive Chemistry and Retrosynthetic Analysis

Computational chemistry and machine learning are becoming indispensable tools for accelerating chemical research. Applying these in silico methods to this compound can guide synthetic efforts and predict the properties of novel derivatives.

Predictive Modeling: Machine learning algorithms can be trained on existing reaction data to predict the optimal conditions (catalyst, solvent, temperature) for synthesizing or derivatizing complex molecules like anilines nih.gov. Such models can bypass extensive empirical screening, saving significant time and resources. Furthermore, in silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of virtual compounds, allowing researchers to prioritize the synthesis of derivatives with favorable drug-like properties nih.govmdpi.com.

Retrosynthetic Analysis: Advanced software can propose novel and efficient retrosynthetic pathways for complex targets. Applying these tools to this compound and its more complex derivatives could uncover unconventional and more efficient synthetic routes that might not be obvious to a human chemist researchgate.net. This approach can stimulate the development of innovative synthetic strategies.

| In Silico Approach | Application Area | Potential Impact |

| Machine Learning | Reaction Optimization | Prediction of optimal catalysts and conditions, reducing empirical screening nih.gov |

| ADMET Prediction | Drug Discovery | Prioritization of derivatives with favorable pharmacokinetic profiles before synthesis nih.govmdpi.com |

| Retrosynthetic Analysis | Synthesis Design | Identification of novel and more efficient synthetic routes to the target molecule and its analogues researchgate.net |

Investigation of Novel Reaction Landscapes and Mechanistic Insights

A fundamental understanding of the reactivity and electronic properties of this compound is essential for unlocking its full potential. The interplay of the electron-donating methoxy (B1213986) and amino groups with the methyl and benzyloxy substituents creates a unique electronic environment that could be exploited in novel chemical transformations.

Future research should involve a synergistic combination of experimental and computational studies to:

Probe Stereoelectronic Effects: Investigate how the electronic nature of the substituents governs the regioselectivity of electrophilic aromatic substitution and other functionalization reactions. Studies on related anomeric amides have shown that subtle electronic effects can significantly influence reactivity, and similar principles could be applied here publish.csiro.authieme-connect.de.

Discover Novel Reactivity: Explore reactions under unconventional conditions (e.g., photoredox catalysis, electrochemistry) to access new reaction pathways that are not achievable with traditional thermal methods. The specific substitution pattern of this compound might enable unique cycloadditions, C-H activation, or rearrangement reactions.

Elucidate Reaction Mechanisms: Utilize techniques such as kinetic analysis, isotope labeling, and density functional theory (DFT) calculations to gain deep mechanistic insights into key synthetic transformations. This knowledge is crucial for rational reaction optimization and the discovery of entirely new catalytic cycles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.